molecular formula C6H13N5 B097083 3,5-Bis(dimethylamino)-1H-1,2,4-triazole CAS No. 18377-94-1

3,5-Bis(dimethylamino)-1H-1,2,4-triazole

Cat. No.: B097083
CAS No.: 18377-94-1
M. Wt: 155.2 g/mol
InChI Key: JJGXKXPPLXDJBG-UHFFFAOYSA-N
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Description

3,5-Bis(dimethylamino)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two dimethylamino groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable triazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(dimethylamino)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(dimethylamino)-1H-1,2,4-triazole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(dimethylamino)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-N,3-N,5-N,5-N-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-10(2)5-7-6(9-8-5)11(3)4/h1-4H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXKXPPLXDJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NN1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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